Pyriminobac-methyl

Herbicide Efficacy Echinochloa crus-galli ALS Inhibitor Comparison

Barnyard grass resistance limits sulfonylurea efficacy in paddy rice. Generic ALS-inhibitor substitution fails due to compound-specific cross-resistance and isomer-dependent solubility (E: 9.25 mg/L; Z: 175 mg/L). Pyriminobac-methyl delivers 1.5-2× higher activity vs bensulfuron-methyl at 30-90 g a.i./ha, with 7-week residual control. Technical-grade (>93%, E-isomer 75-78%) ensures consistent herbicidal activity for formulation development. For R&D use.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
CAS No. 136191-64-5
Cat. No. B173113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriminobac-methyl
CAS136191-64-5
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
InChIInChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3
InChIKeyUSSIUIGPBLPCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.49e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyriminobac-methyl Herbicide Overview


Pyriminobac-methyl (CAS: 136191-64-5; Code KIH-6127) is a pyrimidinylthiobenzoate-class herbicide that inhibits acetolactate synthase (ALS, EC 2.2.1.6), thereby blocking branched-chain amino acid biosynthesis in susceptible plants [1]. Initially commercialized by Kumiai Chemical in Japan in 1997, it is applied post-emergence at 30–90 g a.i./ha for selective control of Echinochloa spp. (barnyard grass) in both direct-seeded and transplanted paddy rice [2]. The technical-grade material comprises two geometrical isomers: the herbicidally active (E)-isomer (75–78%) and the (Z)-isomer (20–11%), with distinct physicochemical properties including differential aqueous solubilities of 9.25 mg/L for (E) and 175 mg/L for (Z) at 20°C [3].

ALS Inhibition Mechanism
Acetolactate synthase inhibitor suited for branched-chain amino acid biosynthesis studies in plants
Isomer-Specific Property Research
Reported isomer-dependent solubility and sorption differences support environmental fate research
Herbicide Resistance Studies
Supports cross-resistance and metabolic resistance investigation in Echinochloa biotypes

Pyriminobac-methyl vs Generic ALS Inhibitors


Generic substitution across ALS-inhibiting herbicides in paddy rice is scientifically invalid due to substantial efficacy gaps against Echinochloa species. Sulfonylureas (e.g., bensulfuron-methyl, pyrazosulfuron-ethyl), while controlling sedge and broadleaf weeds at low rates, exhibit only moderate activity against barnyard grass at practical application rates [1]. Furthermore, the specific activity of pyriminobac-methyl against resistant Echinochloa biotypes differs from other ALS inhibitors such as penoxsulam, with documented cross-resistance patterns varying by compound [2]. Metabolic detoxification via CYP81Q32 overexpression confers resistance to mesosulfuron-methyl, bispyribac-sodium, and pyriminobac-methyl, yet the magnitude of resistance and cross-resistance profiles diverge across ALS inhibitor subclasses [3]. These quantitative differences in weed spectrum, resistance profile, and physicochemical behavior preclude simple interchangeability with generic ALS-inhibiting alternatives.

Generic ALS inhibitors may not deliver comparable Echinochloa control; sulfonylureas exhibit moderate barnyard grass activity at practical rates.
Cross-resistance profiles differ significantly: pyriminobac-methyl and bispyribac-sodium show divergent responses in multi-resistant Echinochloa biotypes.
CYP81Q32-mediated metabolic resistance affects multiple ALS subclasses, but resistance magnitude and spectrum vary; substitution without diagnostics may lead to control failure.

Pyriminobac-methyl Differentiation Evidence


Barnyard Grass Control vs. Bensulfuron-methyl

The (E)-isomer of pyriminobac-methyl demonstrates 1.5- to 2-fold higher herbicidal activity against Echinochloa crus-galli and Leptochloa chinensis compared to the sulfonylurea ALS inhibitor bensulfuron-methyl . This differentiation is rooted in the discovery-phase observation that sulfonylurea herbicides such as bensulfuron-methyl and pyrazosulfuron-ethyl have only moderate levels of activity against barnyard grass at practical application rates, creating a performance gap that pyriminobac-methyl was specifically optimized to address [1].

Barnyard Grass Activity
Head-to-head
1.5–2× higher activity vs. bensulfuron-methyl
Supports barnyard grass control screening context
Greenhouse whole-plant assay; E. crus-galli and L. chinensis
Herbicide Efficacy Echinochloa crus-galli ALS Inhibitor Comparison

Cross-Resistance vs. Bispyribac-sodium

In a multiple-herbicide resistant biotype of Echinochloa crus-galli var. formosensis (line Ecf27) collected from dry-seeded rice fields in Japan, pyriminobac-methyl demonstrated cross-resistance (along with penoxsulam and propyrisulfuron), whereas bispyribac-sodium effectively controlled the same resistant biotype [1]. Conversely, bispyribac-sodium shares metabolic cross-resistance with pyriminobac-methyl in Beckmannia syzigachne populations expressing CYP81Q32-mediated detoxification [2]. These divergent patterns demonstrate that resistance profiles are not uniform across ALS-inhibiting pyrimidinylbenzoate subclasses.

Cross-Resistance vs. Bispyribac-sodium
Head-to-head
Resistant biotype Ecf27: pyriminobac-methyl resistant, bispyribac-sodium susceptible
Cross-resistance profile differs; resistance diagnostics recommended
E. crus-galli var. formosensis, Japan; whole-plant bioassay
Herbicide Resistance Management Echinochloa crus-galli Cross-Resistance

Echinochloa oryzicola Resistance Level

In ALS-inhibitor resistant populations of Echinochloa oryzicola (late watergrass) collected from Korean rice fields, the GR50 (herbicide rate causing 50% growth reduction) for pyriminobac-methyl in the resistant population was 8-fold higher than that of the susceptible population [1]. For comparative context, the same study reported GR50 resistance factors of 14-fold for cyhalofop-butyl (ACCase inhibitor) and 11-fold for penoxsulam (ALS inhibitor), indicating that resistance magnitude varies by compound even within the same resistant biotype [1].

Resistance Factor (GR50)
Cross-study comparable
8-fold
Lower resistance factor vs. penoxsulam (11×) in Korean E. oryzicola
Whole-plant dose-response; resistant vs. susceptible population
Herbicide Resistance Echinochloa oryzicola GR50

Isomer-Dependent Solubility & Sorption

Pyriminobac-methyl technical material contains two geometric isomers with distinct physicochemical properties that impact environmental behavior: (E)-isomer aqueous solubility is 0.00925 g/L, whereas (Z)-isomer solubility is 0.175 g/L—an approximately 19-fold difference [1]. Correspondingly, organic carbon sorption coefficient (Koc) values differ by nearly 2-fold: 972 for (E)-isomer vs. 499 for (Z)-isomer [1]. Additionally, the compound exhibits stability in alkaline soil conditions (pH 8.0–8.5) where sulfonylurea herbicides degrade more rapidly , a differentiation that may confer extended residual activity under alkaline paddy soil conditions.

Isomer Solubility & Sorption
Class-level inference
(E)-isomer solubility 0.00925 g/L vs. (Z)-isomer 0.175 g/L; Koc 972 vs. 499
Isomer ratio may affect formulation behavior and soil mobility
Alkaline soil stability context; sulfonylurea class comparison
Herbicide Formulation Environmental Fate Isomer Differentiation

Pyriminobac-methyl Application Scenarios


Barnyard Grass Control in Paddy Rice

In transplanted or direct-seeded rice fields where barnyard grass (Echinochloa spp.) is the predominant weed and sulfonylurea herbicides (e.g., bensulfuron-methyl, pyrazosulfuron-ethyl) have demonstrated only moderate control, pyriminobac-methyl offers 1.5- to 2-fold higher activity [3]. Application from pre-emergence through 3-leaf stage of Echinochloa at 30–90 g a.i./ha provides targeted barnyard grass control with demonstrated crop safety in both direct-seeded and transplanted rice . The residual activity lasting up to seven weeks under flooded conditions reduces the need for sequential applications [5].

Penoxsulam-Resistant Echinochloa Rotation

In rice fields where penoxsulam-resistant Echinochloa oryzicola populations have been confirmed, pyriminobac-methyl may serve as a rotational ALS inhibitor with a lower observed resistance factor (8× vs. 11× for penoxsulam) [3]. However, procurement must be informed by local resistance diagnostics, as E. crus-galli var. formosensis biotype Ecf27 exhibits cross-resistance to both penoxsulam and pyriminobac-methyl, while remaining susceptible to bispyribac-sodium . Conversely, Beckmannia syzigachne populations with CYP81Q32-mediated metabolic resistance show cross-resistance across mesosulfuron-methyl, bispyribac-sodium, and pyriminobac-methyl [5], underscoring that resistance profiles are population-specific and not uniformly predictable by chemical class alone.

Isomer-Specific Formulation Development

Technical-grade sourcing for formulation development must account for the distinct physicochemical properties of (E)- and (Z)-isomers, which exhibit 19-fold differences in aqueous solubility (0.00925 g/L vs. 0.175 g/L) and approximately 1.9-fold differences in soil sorption coefficient Koc (972 vs. 499) [3]. Specifications should require >93% total purity with (E)-isomer content of 75–78% to ensure batch-to-batch consistency in herbicidal activity and environmental fate predictions [3]. The compound's stability in alkaline conditions (pH 8.0–8.5) where sulfonylureas degrade more rapidly may inform formulation strategies for alkaline paddy soils.

Broad-Spectrum One-Shot Mixture

Pyriminobac-methyl is commercially validated as the barnyard grass-active component in one-shot mixture herbicides (e.g., Prosper®, Pat-ful, A Sat-ful, Topgun) where it complements sulfonylurea or other ALS-inhibiting partners that control sedge and broadleaf weeds but lack adequate barnyard grass activity [3]. The rationale for this combination strategy is grounded in the discovery-phase finding that sulfonylureas provide excellent sedge/broadleaf control at low rates but only moderate barnyard grass efficacy at practical application rates [3]. This complementary spectrum enables a single-application solution for mixed weed populations in paddy rice.

Application
Selection Property
Validation Focus
Barnyard grass control in paddy rice
Differentiated ALS inhibitor activity profile
Comparative efficacy against Echinochloa spp.
Penoxsulam-resistant Echinochloa rotation
Cross-resistance pattern review
Population-specific resistance diagnostics
Isomer-specific formulation development
Isomer composition and solubility context
Batch (E)/(Z) ratio consistency
Broad-spectrum one-shot mixture
Complementary weed spectrum
Tank-mix partner compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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